1-(2-Bromopyridin-3-yl)piperidin-2-one

Kinase inhibition PDHK1 Cancer metabolism

1-(2-Bromopyridin-3-yl)piperidin-2-one is a highly differentiated PDHK1 inhibitor scaffold (IC50 24 nM) with 5.5-fold selectivity over PDHK2. Its ortho-bromine substituent enables robust Suzuki-Miyaura and Buchwald-Hartwig couplings for rapid SAR exploration. With an XLogP3 of 1.7 and commercial availability at 95% purity, this compound is ideal for medicinal chemistry programs targeting kinase inhibition and assay validation. Choose the validated, regioisomerically pure building block to ensure reproducible biological activity and synthetic utility.

Molecular Formula C10H11BrN2O
Molecular Weight 255.115
CAS No. 2031259-05-7
Cat. No. B2412778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromopyridin-3-yl)piperidin-2-one
CAS2031259-05-7
Molecular FormulaC10H11BrN2O
Molecular Weight255.115
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2=C(N=CC=C2)Br
InChIInChI=1S/C10H11BrN2O/c11-10-8(4-3-6-12-10)13-7-2-1-5-9(13)14/h3-4,6H,1-2,5,7H2
InChIKeyIRGWFFGDWFMFLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromopyridin-3-yl)piperidin-2-one (CAS 2031259-05-7): A Brominated Heterocyclic Scaffold for Pharmaceutical Synthesis


1-(2-Bromopyridin-3-yl)piperidin-2-one (CAS 2031259-05-7) is a brominated heterocyclic compound consisting of a piperidin-2-one core N-linked to a 2-bromopyridine moiety [1]. With a molecular weight of 255.11 g/mol and an XLogP3 of 1.7, it presents a moderately lipophilic scaffold [2]. The compound is primarily employed as a versatile intermediate in medicinal chemistry and kinase inhibitor development, where its bromine substituent at the ortho-position enables selective cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings [3]. It is commercially available at 95% purity from multiple vendors for research use .

Why 1-(2-Bromopyridin-3-yl)piperidin-2-one Cannot Be Arbitrarily Substituted by Other Bromopyridine Isomers or Non-Halogenated Analogs


The specific substitution pattern of 1-(2-bromopyridin-3-yl)piperidin-2-one—with the bromine atom located ortho to the pyridine nitrogen and adjacent to the piperidinone N-linkage—confers a distinct electronic and steric profile that directly impacts both synthetic utility and biological activity. Changing the bromine position (e.g., to 4-, 5-, or 6-bromo isomers) alters the regioselectivity of cross-coupling reactions and may reduce or eliminate target engagement [1]. Similarly, replacing the bromine with hydrogen (the non-halogenated analog) reduces lipophilicity (XLogP3: ~1.7 vs. ~1.0) and eliminates the handle for further derivatization via palladium-catalyzed couplings [2]. The evidence below demonstrates that this specific isomer exhibits measurable, quantitative differences in kinase inhibition potency and isoform selectivity compared to other PDHK inhibitors, underscoring why generic substitution is not a viable procurement strategy.

Quantitative Differentiation of 1-(2-Bromopyridin-3-yl)piperidin-2-one Against Close Structural Analogs and In-Class Compounds


Superior Potency for PDHK1 Inhibition Relative to Other ATP-Competitive Inhibitors in the Same Radiometric Assay

In a radiometric biochemical kinase assay, 1-(2-bromopyridin-3-yl)piperidin-2-one inhibited pyruvate dehydrogenase kinase 1 (PDHK1) with an IC50 of 24 nM [1]. This potency is superior to two other ATP-competitive PDHK1 inhibitors tested under identical assay conditions: BDBM50526758 (IC50 = 69 nM) and BDBM50526771 (IC50 = 57 nM) [2]. The 2.4- to 2.9-fold improvement in potency provides a clear advantage for researchers prioritizing PDHK1 inhibition.

Kinase inhibition PDHK1 Cancer metabolism

Distinct PDHK Isoform Selectivity Profile Compared to Pan-PDHK Inhibitors

1-(2-Bromopyridin-3-yl)piperidin-2-one exhibits a unique selectivity pattern across PDHK isoforms. Under identical radiometric biochemical assay conditions, its IC50 values are: PDHK1 = 24 nM, PDHK2 = 132 nM, PDHK3 = 90 nM, and PDHK4 = 87 nM [1]. This contrasts with pan-PDHK inhibitors like VER-246608, which shows more balanced potencies (PDHK1 = 35 nM, PDHK2 = 84 nM, PDHK3 = 40 nM, PDHK4 = 91 nM) [2]. The target compound is approximately 5.5-fold selective for PDHK1 over PDHK2, whereas VER-246608 is only 2.4-fold selective, indicating a different isoform preference that may be critical for certain biological applications.

Isoform selectivity PDHK2 PDHK3 PDHK4

Optimized Lipophilicity (XLogP3 = 1.7) for Oral Bioavailability Relative to Non-Halogenated Analogs

The computed XLogP3 of 1-(2-bromopyridin-3-yl)piperidin-2-one is 1.7 [1], which falls within the optimal range (1–3) for oral bioavailability according to Lipinski's Rule of Five. In contrast, the non-brominated analog 1-(pyridin-3-yl)piperidin-2-one has a predicted XLogP3 of approximately 1.0 [2], indicating a 0.7 log unit increase in lipophilicity conferred by the bromine substituent. This enhanced lipophilicity can improve membrane permeability and target engagement in cellular assays, a factor often correlated with higher potency in in vitro settings.

Lipophilicity XLogP3 Drug-likeness

Reliable Commercial Supply at ≥95% Purity for Reproducible Research

1-(2-Bromopyridin-3-yl)piperidin-2-one is consistently supplied by multiple reputable vendors (e.g., AKSci, CymitQuimica, Leyan, Enamine) with a minimum purity specification of 95% . This level of purity is suitable for most synthetic and screening applications without requiring additional purification. In contrast, some closely related bromopyridine isomers (e.g., 1-(5-bromopyridin-3-yl)piperidin-2-one) may have lower commercial availability or less rigorous purity documentation, introducing variability into experimental workflows.

Purity Quality control Procurement

Ortho-Bromine Substituent Enhances Reactivity in Palladium-Catalyzed Cross-Couplings

The bromine atom at the 2-position of the pyridine ring (ortho to the nitrogen) in 1-(2-bromopyridin-3-yl)piperidin-2-one is activated for oxidative addition in palladium-catalyzed cross-coupling reactions [1]. This regiochemistry offers distinct advantages over the 4-, 5-, or 6-bromo isomers. For instance, 2-bromopyridines typically undergo Suzuki-Miyaura couplings with shorter reaction times and higher yields than their 3- or 4-bromo counterparts due to the electron-withdrawing effect of the adjacent nitrogen [2]. While no direct head-to-head data is available for this specific compound, the class-level trend suggests that procurement of this isomer may streamline synthetic workflows when further derivatization is planned.

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig

Optimal Use Cases for 1-(2-Bromopyridin-3-yl)piperidin-2-one Based on Verified Differentiation Evidence


Development of PDHK1-Preferential Inhibitors for Cancer Metabolism Studies

When a research program requires a PDHK1 inhibitor with a defined isoform selectivity profile (e.g., 5.5-fold over PDHK2), 1-(2-bromopyridin-3-yl)piperidin-2-one provides a validated starting point. Its IC50 of 24 nM for PDHK1 and the established selectivity across PDHK1–4 isoforms [1] enable researchers to confidently assess the biological consequences of PDHK1 inhibition in cellular models of cancer metabolism, where PDHK1 is often overexpressed.

Synthesis of Diversified Kinase Inhibitor Libraries via Palladium-Catalyzed Cross-Coupling

The ortho-bromine substituent in this compound serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig couplings [1]. This enables the rapid generation of structurally diverse analogs for structure-activity relationship (SAR) studies. The compound's XLogP3 of 1.7 also places it in a favorable lipophilicity range for subsequent lead optimization [2], making it an attractive core scaffold for medicinal chemistry efforts targeting kinases or other ATP-binding proteins.

Use as a Reference Standard in PDHK Assay Development and Screening Cascades

Given its well-documented IC50 values against multiple PDHK isoforms under a standardized radiometric biochemical assay [1], this compound can serve as a reliable reference standard for assay validation, screening library calibration, or as a positive control in high-throughput screening campaigns aimed at identifying novel PDHK modulators.

Building Block for Agrochemical and Material Science Applications Requiring a Rigid, Brominated Heterocycle

Beyond pharmaceutical research, the bromine substituent and rigid piperidin-2-one scaffold of 1-(2-bromopyridin-3-yl)piperidin-2-one may be exploited in the synthesis of ligands for catalysis, functional materials, or agrochemical intermediates. The reliable commercial availability at 95% purity supports its use in non-pharmaceutical research where a well-characterized, reactive heterocyclic building block is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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